molecular formula C12H11BrN4 B6645938 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile

Número de catálogo B6645938
Peso molecular: 291.15 g/mol
Clave InChI: CLPCQSQNTTVUKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mecanismo De Acción

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 is a selective inhibitor of sGC, an enzyme that catalyzes the conversion of GTP to cGMP. By inhibiting sGC, 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 reduces the production of cGMP, leading to a decrease in smooth muscle relaxation and vasodilation. This mechanism of action makes 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 a potential therapeutic agent for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. It has also been shown to reduce sickle cell adhesion to endothelial cells and improve renal function in animal models of sickle cell anemia and diabetic nephropathy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 is its selectivity for sGC, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical applications.

Direcciones Futuras

There are a number of potential future directions for the study of 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691. One area of interest is its potential use in combination with other therapies for the treatment of cardiovascular diseases. Another area of interest is its potential use in the treatment of other conditions such as sickle cell anemia and diabetic nephropathy. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 in humans.

Métodos De Síntesis

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 can be synthesized through a multi-step process involving the reaction of 4-bromo-2-nitrobenzonitrile with 3-amino-1-methylpyrazole, followed by reduction with SnCl2 and NaBH4. The resulting product is then treated with N-methylpiperazine to yield 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691.

Aplicaciones Científicas De Investigación

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as pulmonary hypertension and heart failure. It has also been investigated for its potential use in the treatment of other conditions such as sickle cell anemia and diabetic nephropathy.

Propiedades

IUPAC Name

4-bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4/c1-17-5-4-11(16-17)8-15-12-6-10(13)3-2-9(12)7-14/h2-6,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPCQSQNTTVUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CNC2=C(C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.